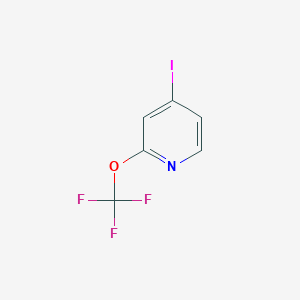

4-Iodo-2-(trifluoromethoxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Iodo-2-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3F3INO . It is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of trifluoromethylpyridines has been made possible by the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist . The synthesis of 2-, 3-, and 4-(trifluoromethoxy)pyridines has now become readily accessible by means of an efficient and straightforward large-scale synthesis .Molecular Structure Analysis

The molecular structure of 4-Iodo-2-(trifluoromethoxy)pyridine consists of a pyridine ring with a trifluoromethoxy group at the 2-position and an iodine atom at the 4-position . The trifluoromethoxy group is thought to contribute to the unique physicochemical properties of the compound .Aplicaciones Científicas De Investigación

Agrochemical Industry

4-Iodo-2-(trifluoromethoxy)pyridine and its derivatives are widely used in the agrochemical industry . They are key structural motifs in active agrochemical ingredients . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Veterinary Industry

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are used for various treatments in animals .

Synthesis of Crop-Protection Products

4-Iodo-2-(trifluoromethoxy)pyridine is used as a chemical intermediate for the synthesis of several crop-protection products . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used for this purpose, is in high demand .

Trifluoromethoxylation Reagents

Recently, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . This advancement has made the synthesis of 4-Iodo-2-(trifluoromethoxy)pyridine and its derivatives more efficient .

Photoredox Catalysis

The application of a photoredox catalyst and visible light irradiation has been used to produce azidotrifluoromethoxylated products . This method works well for styrenes bearing functional groups including ether, ester, amide, nitrile, sulfonyl, and halogen .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that this compound is often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organoboron reagents used in the SM coupling .

Mode of Action

In the context of SM coupling, the reaction involves two main steps: oxidative addition and transmetalation . The compound may participate in these steps, contributing to the formation of new carbon-carbon bonds .

Biochemical Pathways

In the context of sm coupling, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .

Result of Action

Its use in sm coupling contributes to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .

Action Environment

The action of 4-Iodo-2-(trifluoromethoxy)pyridine can be influenced by various environmental factors. For instance, the SM coupling reaction, where this compound is often used, requires mild and functional group tolerant reaction conditions . The stability and efficacy of the compound can be affected by these conditions.

Propiedades

IUPAC Name |

4-iodo-2-(trifluoromethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3INO/c7-6(8,9)12-5-3-4(10)1-2-11-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOYGYGQYHCPHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2458288.png)

![3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B2458293.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2458297.png)

![3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2458299.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2458300.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2458305.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide](/img/structure/B2458310.png)